5-Keto-D-gluconic acid calcium salt

Description

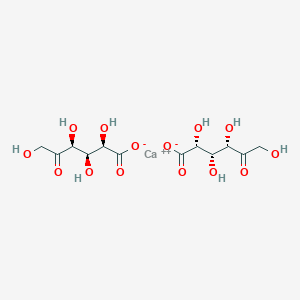

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

calcium;(2R,3S,4S)-2,3,4,6-tetrahydroxy-5-oxohexanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C6H10O7.Ca/c2*7-1-2(8)3(9)4(10)5(11)6(12)13;/h2*3-5,7,9-11H,1H2,(H,12,13);/q;;+2/p-2/t2*3-,4+,5-;/m11./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNXKHQGRMMZMKP-UINDWOIOSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(=O)C(C(C(C(=O)[O-])O)O)O)O.C(C(=O)C(C(C(C(=O)[O-])O)O)O)O.[Ca+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(C(=O)[C@H]([C@@H]([C@H](C(=O)[O-])O)O)O)O.C(C(=O)[C@H]([C@@H]([C@H](C(=O)[O-])O)O)O)O.[Ca+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18CaO14 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

426.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3470-36-8 | |

| Record name | Calcium bis[D-xylo-hex-5-ulosonate] | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.398 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Biosynthesis and Metabolic Pathways of 5 Keto D Gluconic Acid

Microbial Biosynthesis of 5-Keto-D-gluconic Acid from D-Glucose and D-Gluconate

The microbial production of 5-keto-D-gluconic acid (5-KGA) is a significant biotechnological process, with several microorganisms capable of converting D-glucose and D-gluconate into this valuable chemical. lu.se This biological route is often preferred over chemical synthesis due to higher yields and reduced environmental impact. lu.selu.se

Gluconobacter oxydans is a key bacterium utilized in the industrial production of 5-KGA. lu.se This organism is known for its ability to perform incomplete oxidation of sugars and alcohols, leading to the accumulation of various oxidation products. lu.se In G. oxydans, the biosynthesis of 5-KGA from D-glucose involves a series of oxidation steps. Initially, D-glucose is oxidized to D-gluconic acid. nih.govfrontiersin.org This conversion is primarily catalyzed by membrane-bound glucose dehydrogenase located in the periplasmic space. frontiersin.org

Subsequently, D-gluconic acid is further oxidized to form ketogluconates, including 2-keto-D-gluconic acid (2-KGA) and 5-KGA. nih.govnih.gov This step is mediated by both membrane-bound and soluble dehydrogenases. nih.gov The formation of 5-KGA is specifically catalyzed by gluconate 5-dehydrogenase. nih.govwikipedia.org

Research has focused on optimizing 5-KGA production by genetically engineering Gluconobacter strains. For instance, a mutant of G. oxydans with an inactivated membrane-bound gluconate-2-dehydrogenase complex was developed. nih.gov This modification prevented the formation of the undesired byproduct 2-KGA and resulted in the near-complete conversion of glucose to 5-KGA, achieving a yield of 84%. nih.gov Further enhancements in 5-KGA production have been achieved by overexpressing the genes for both soluble and membrane-bound gluconate-5-dehydrogenases in this mutant strain. nih.gov Overexpression of the membrane-bound enzyme led to accumulations of 240 to 295 mM 5-KGA. nih.gov

| Strain | Genetic Modification | Substrate | 2-KGA Conversion (%) | 5-KGA Conversion (%) |

|---|---|---|---|---|

| G. oxydans ATCC 621H (Wild-Type, resting cells) | None | Glucose | ~11% | ~6% |

| G. oxydans ATCC 621H (Wild-Type, growing cells) | None, optimized growth conditions | Glucose | - | ~45% |

| G. oxydans MF1 (Mutant) | Inactivated gluconate-2-dehydrogenase | Glucose | 0% | 84% |

While Gluconobacter is a primary producer, other bacteria, including Escherichia coli, can also metabolize D-gluconate. In E. coli, gluconate is typically catabolized via the Entner-Doudoroff pathway. nih.govnih.gov This pathway involves the phosphorylation of gluconate to 6-phosphogluconate, which is then dehydrated to 2-keto-3-deoxy-6-phosphogluconate (KDPG). nih.govasm.org KDPG is subsequently cleaved into pyruvate (B1213749) and glyceraldehyde-3-phosphate. nih.gov

However, the direct production of 5-KGA from gluconate is not a primary metabolic route in wild-type E. coli. Genetic engineering has been employed to enable E. coli to produce 5-KGA. This involves introducing the necessary enzymatic machinery, such as gluconate 5-dehydrogenase, from organisms like Gluconobacter. researchgate.net For instance, the gene encoding gluconate:NADP 5-oxidoreductase (GNO) from G. oxydans has been cloned and expressed in E. coli, enabling the conversion of gluconate to 5-KGA. nih.govnih.gov

Other bacterial species like Pseudomonas putida and Tatumella citrea are also capable of oxidizing D-glucose to D-gluconic acid and subsequently to ketogluconates. frontiersin.orgfrontiersin.org The pathway generally follows a similar pattern of sequential oxidation reactions on the cell membrane or in the periplasmic space. frontiersin.org

5-Keto-D-gluconate is an intermediate in the L-idonate degradation pathway in some bacteria. umaryland.eduhmdb.ca In E. coli, for example, L-idonate is oxidized by L-idonate 5-dehydrogenase to produce 5-keto-D-gluconate. frontiersin.org This reaction is NAD⁺ dependent. frontiersin.org Subsequently, 5-keto-D-gluconate is reduced to D-gluconate by a 5-keto-D-gluconate 5-reductase, a reaction that can utilize either NADH or NADPH. umaryland.edu The resulting D-gluconate can then enter central metabolic pathways, such as the Entner-Doudoroff pathway, after being phosphorylated. frontiersin.org

In some fungi, such as Aspergillus niger, a similar pathway for D-glucuronic acid catabolism exists where L-idonate is converted to 5-keto-D-gluconate. frontiersin.orgnih.gov This step is catalyzed by an NADH-dependent L-idonate 5-dehydrogenase. frontiersin.org The subsequent reduction of 5-keto-D-gluconate to D-gluconate is catalyzed by a strictly NADPH-dependent 5-keto-D-gluconate reductase. nih.gov

5-Keto-D-gluconate is a key intermediate in the broader metabolism of ketogluconates. umaryland.eduhmdb.ca In organisms like Gluconobacter oxydans, D-glucose is converted to D-gluconate, which then serves as a branch point for the formation of either 2-KGA or 5-KGA. nih.gov The balance between the production of these two ketogluconates is dependent on the presence and activity of the respective dehydrogenases. nih.gov

In some metabolic contexts, 5-KGA can be further metabolized. For example, in the production of vitamin C precursor 2-keto-L-gulonic acid (2-KLG), 5-KGA is not the final product but an intermediate that can be further oxidized to 2,5-diketo-D-gluconic acid (2,5-DKG). frontiersin.org This conversion is catalyzed by 2-keto-D-gluconate dehydrogenase. frontiersin.org

Enzymatic Oxidation Pathways Leading to 5-Keto-D-gluconic Acid Formation

The formation of 5-KGA is fundamentally an enzymatic oxidation process. The key enzymes involved are dehydrogenases or oxidoreductases that act on D-gluconate.

The direct oxidation of D-gluconate at the C-5 position to yield 5-KGA is catalyzed by the enzyme D-gluconate 5-dehydrogenase (EC 1.1.1.69). wikipedia.org This enzyme belongs to the family of oxidoreductases. wikipedia.org In Gluconobacter oxydans, there are both membrane-bound and soluble forms of this enzyme. nih.gov

The soluble form, known as gluconate:NADP 5-oxidoreductase (GNO), is found in the cytoplasm and has been well-characterized. nih.gov It is a homodimer with a molecular weight of approximately 75,000 Daltons. nih.gov This enzyme is highly specific for D-gluconate and utilizes NADP⁺ as a cofactor, with an optimal pH of 10 for the oxidation reaction. nih.gov It shows very little to no activity with NAD⁺. nih.gov

The membrane-bound gluconate 5-dehydrogenase also contributes significantly to 5-KGA production. nih.gov Overexpression of the gene for this membrane-bound enzyme in a G. oxydans mutant led to higher yields of 5-KGA compared to the overexpression of the soluble enzyme. nih.gov

| Property | Value |

|---|---|

| Cellular Localization | Cytoplasm |

| Molecular Weight (Apparent) | 75,000 Da |

| Subunit Composition | Two identical subunits (33,000 Da each) |

| Optimal pH (Gluconate Oxidation) | 10 |

| Cofactor | NADP⁺ |

| Km for Gluconate | 20.6 mM |

| Km for NADP⁺ | 73 µM |

Data sourced from biochemical characterization studies. nih.gov

Non-Phosphorylative Ketogenic Oxidation of D-Glucose

The biosynthesis of 5-Keto-D-gluconic acid from D-glucose in organisms such as Gluconobacter oxydans occurs through a direct, non-phosphorylative oxidation pathway. This metabolic route is characterized by a series of oxidation reactions that take place in the periplasmic space, outside the cell's cytoplasm, and does not involve the formation of phosphorylated sugar intermediates typical of glycolysis. researchgate.netresearchgate.net

The process unfolds in two primary enzymatic steps:

Oxidation of D-Glucose to D-Gluconic Acid: The pathway begins with the oxidation of D-glucose. This reaction is catalyzed by a membrane-bound glucose dehydrogenase (GDH). researchgate.net This enzyme converts glucose directly to D-gluconic acid (gluconate).

Oxidation of D-Gluconic Acid to 5-Keto-D-gluconic Acid: The resulting D-gluconic acid is then further oxidized to 5-Keto-D-gluconic acid. This conversion is mediated by the enzyme gluconate-5-dehydrogenase, which specifically targets the fifth carbon atom of the gluconate molecule. nih.govnih.gov

This ketogenic oxidation is highly efficient in certain microorganisms, making them suitable for the industrial production of 5-KGA. nih.gov

Comparative Analysis with Other Keto-D-gluconic Acids

Gluconobacter oxydans is capable of producing different keto-D-gluconic acids from D-glucose. The primary products are 5-Keto-D-gluconic acid (5-KGA) and 2-Keto-D-gluconic acid (2-KGA), which can be further oxidized to 2,5-Diketo-D-gluconic acid (2,5-DKG). nih.govnih.govresearchgate.net The specific product formed depends on the enzymatic machinery of the particular strain and the fermentation conditions.

Differentiation from 2-Keto-D-gluconic Acid Pathways

The biosynthetic pathways for 5-KGA and 2-KGA diverge from the common intermediate, D-gluconic acid. The key distinction lies in the regiospecificity of the dehydrogenase enzymes involved. nih.gov

5-KGA Pathway: Formation of 5-KGA is catalyzed by gluconate-5-dehydrogenase . This enzyme specifically oxidizes the hydroxyl group at the C-5 position of D-gluconic acid. nih.gov

2-KGA Pathway: Formation of 2-KGA is catalyzed by a different enzyme, gluconate-2-dehydrogenase . This enzyme acts on the C-2 position of D-gluconic acid. nih.gov

Many wild-type Gluconobacter strains produce both isomers, which can complicate downstream processing. nih.gov To enhance the production of 5-KGA for industrial applications, researchers have developed mutant strains in which the gene encoding the membrane-bound gluconate-2-dehydrogenase is inactivated. nih.govnih.gov This genetic modification effectively shuts down the 2-KGA pathway, leading to an almost quantitative conversion of D-gluconic acid to 5-KGA. nih.gov

Differentiation from 2,5-Diketo-D-gluconic Acid Pathways

The biosynthesis of 2,5-Diketo-D-gluconic acid (2,5-DKG) represents a further oxidation step that follows the formation of 2-KGA. This makes its metabolic pathway fundamentally different from that of 5-KGA. researchgate.netfrontiersin.org

The pathway to 2,5-DKG is a sequential oxidation process:

D-Glucose is oxidized to D-gluconic acid.

D-gluconic acid is oxidized at the C-2 position to form 2-Keto-D-gluconic acid (2-KGA) . frontiersin.org

2-KGA then serves as the substrate for 2-ketogluconate dehydrogenase , which oxidizes it at the C-5 position to yield 2,5-Diketo-D-gluconic acid . frontiersin.orgnih.gov

Therefore, the precursor for the final oxidation to 2,5-DKG is 2-KGA. In contrast, the 5-KGA pathway is a direct oxidation of D-gluconic acid at the C-5 position and does not involve 2-KGA as an intermediate. nih.govfrontiersin.org 2,5-DKG is a crucial intermediate in an alternative route to produce a precursor for Vitamin C (L-ascorbic acid). nih.govnih.gov

Environmental and Physiological Factors Influencing 5-Keto-D-gluconic Acid Biosynthesis

The efficiency and yield of 5-Keto-D-gluconic acid production are significantly affected by various environmental and physiological parameters during fermentation. Key factors include the pH of the culture medium and the concentration of dissolved oxygen.

Impact of pH on Metabolic Pathway Flux

The pH of the fermentation broth has a profound effect on enzyme activity and, consequently, the metabolic flux towards 5-KGA. Studies on Gluconobacter oxydans have shown that controlling the pH is critical for maximizing product yield.

An optimal pH range for 5-KGA production is generally found to be mildly acidic. For instance, maintaining a constant pH of 5.5 has been shown to significantly enhance the final concentration of 5-KGA compared to uncontrolled pH conditions. nih.gov In some bioprocesses, a two-stage pH control strategy, where the pH is initially controlled at 5.5 and then allowed to drift naturally, has also proven effective. researchgate.net Without pH control, the accumulation of gluconic acid can drastically lower the pH, which may inhibit the activity of the dehydrogenases responsible for converting gluconate to 5-KGA. researchgate.net

| Parameter | Condition | Resulting 5-KGA Concentration (g/L) | Reference |

| pH Control | Controlled at 5.5 | 46.0 | nih.gov |

| pH Control | Two-stage (5.5 → natural) | 100.2 | researchgate.net |

| pH Control | No pH control | Negligibly low accumulation | researchgate.net |

Influence of Dissolved Oxygen Concentration on Production Rate

Gluconobacter oxydans is an obligate aerobe, and its characteristic oxidative fermentations are heavily dependent on the availability of oxygen. lu.se The membrane-bound dehydrogenases that drive the conversion of glucose to 5-KGA utilize oxygen as the terminal electron acceptor. Therefore, the dissolved oxygen (DO) concentration is a critical factor influencing the rate of production.

Research has demonstrated a direct correlation between oxygen supply and 5-KGA yield.

In one study, controlling the DO at 15% in a bioreactor led to a 5-KGA concentration of 46.0 g/L, a significant increase over shake flask cultures with more limited oxygen transfer. nih.gov

Another study optimized growth by maintaining a DO level above 20%, which resulted in a high final concentration of 117.75 g/L. researchgate.net

Comparing different aeration rates, a ventilation of 1.0 vvm (volume of air per volume of liquid per minute) yielded a much higher 5-KGA concentration (100.2 g/L) than a lower rate of 0.5 vvm, underscoring the importance of a robust oxygen supply for efficient biosynthesis. researchgate.net

| Parameter | Condition | Resulting 5-KGA Concentration (g/L) | Reference |

| Dissolved Oxygen | Controlled at 15% | 46.0 | nih.gov |

| Dissolved Oxygen | Maintained above 20% | 117.75 | researchgate.net |

| Aeration Rate | 1.0 vvm | 100.2 | researchgate.net |

| Aeration Rate | 0.5 vvm | Significantly lower than 1.0 vvm | researchgate.net |

Effects of Substrate Concentration (e.g., Glucose, Gluconate)

The concentration of substrates, primarily glucose and its intermediate, gluconate, plays a critical role in the microbial production of 5-keto-D-gluconic acid (5-KGA). The fermentation process, particularly by bacteria like Gluconobacter oxydans, is characterized by a sequential conversion where glucose is first oxidized to gluconic acid, which is then subsequently oxidized to ketogluconic acids. asm.org The formation of 5-KGA does not typically occur until a substantial portion of the initial glucose has been converted to gluconic acid. asm.org

Research indicates that the initial glucose concentration is a key determinant of the final product yield. In studies using Gluconobacter oxydans, an initial glucose concentration of 100 g/L has been effectively used as a substrate for 5-KGA production. nih.gov However, the efficiency of this conversion is sensitive to substrate levels. For instance, the direct oxidation of glucose catalyzed by the membrane-bound glucose dehydrogenase (GDH) is dominant when glucose concentrations are above 15 mM. frontiersin.org Conversely, excessively high glucose concentrations can be inhibitory to the formation of ketogluconic acids. frontiersin.org

The concentration of the intermediate, D-gluconic acid, also influences the metabolic flux. In Gluconobacter, D-glucose is first oxidized to D-gluconic acid (GA) by membrane-bound GDH. nih.govfrontiersin.org This GA is then further oxidized to either 2-keto-D-gluconic acid (2-KGA) or 5-KGA. nih.govfrontiersin.org In some strains, the conversion of D-gluconic acid can become a rate-limiting step. nih.gov For example, during fermentation with G. oxydans ATCC 9937, D-gluconic acid accumulation peaked at approximately 72.96 g/L after 24 hours, demonstrating the intermediate accumulation before its subsequent conversion. nih.gov

The following table summarizes findings on the effect of substrate concentration on 5-KGA production:

| Microorganism | Substrate | Concentration | Observation | Source |

| Gluconobacter oxydans | Glucose | 100 g/L | Used as initial substrate for high-yield 5-KGA fermentation. | nih.gov |

| Gluconobacter oxydans | Glucose | > 15 mM | Dominant pathway is direct oxidation via membrane-bound GDH. | frontiersin.org |

| Gluconobacter oxydans | Glucose | High concentrations | Can inhibit the formation of keto-gluconic acids. | frontiersin.org |

| Pseudomonas sp. | Glucose | Not specified | 5-KGA formation begins after most glucose is oxidized to gluconic acid. | asm.org |

| G. oxydans ATCC 9937 | D-gluconic acid | Peak at 72.96 g/L | Accumulates as an intermediate before being converted to keto-gluconic acids. | nih.gov |

Role of Calcium Ions in Enzyme Activity and Biosynthesis

Calcium ions, often supplied in the form of calcium carbonate (CaCO₃), are crucial in the fermentation process for producing gluconic acid and its derivatives, including 5-KGA. asm.orgsrce.hr The primary role of calcium carbonate is to act as a pH buffer, neutralizing the gluconic acid produced during the fermentation. srce.hr This prevents the culture medium from becoming excessively acidic, which can inhibit bacterial growth and enzyme activity.

Beyond its buffering capacity, calcium ions have more direct roles in cellular metabolism and enzyme synthesis. Studies have shown that the addition of calcium carbonate can induce the synthesis of key enzymes like glucose oxidase and catalase. srce.hr This induction is associated with a metabolic shift from the glycolytic pathway towards the direct oxidation of glucose, which is the pathway leading to gluconic acid and subsequently 5-KGA. srce.hr The sodium salt of gluconic acid is noted for its ability to chelate calcium and other divalent metal ions, a property utilized in various industrial applications. srce.hr

In the context of 5-KGA production, the resulting calcium salt, 5-keto-D-gluconic acid calcium salt, is often the form in which the product is recovered. The process for recovering free gluconic acid from calcium gluconate involves clarification and concentration of the broth, followed by crystallization of the calcium salt at low temperatures. srce.hr

Metabolic Regulation Mechanisms

The biosynthesis of 5-Keto-D-gluconic acid is a tightly regulated process involving a series of enzymatic reactions primarily located in the periplasmic space of microorganisms like Gluconobacter oxydans. frontiersin.org This bacterium is known for its incomplete oxidation of sugars, leading to the accumulation of intermediates like 5-KGA. frontiersin.org

The primary pathway begins with the oxidation of D-glucose to D-gluconic acid, a reaction catalyzed by a membrane-bound, PQQ-dependent glucose dehydrogenase (GDH). frontiersin.org The resulting gluconic acid is then further oxidized to 5-KGA. This second step is catalyzed by gluconate-5-dehydrogenase (G5DH), which can be either a membrane-bound quinoprotein or a soluble NADP-dependent oxidoreductase. nih.govnih.gov In some Gluconobacter species, a quinoprotein glycerol (B35011) dehydrogenase has also been identified as the major enzyme responsible for 5-KGA production from D-gluconate. nih.gov

Metabolic regulation occurs at several levels:

Enzyme Localization: The key dehydrogenases are membrane-bound and located in the periplasm, allowing for direct oxidation of substrates without transport into the cytoplasm. frontiersin.org

Gene Expression: The production of 5-KGA can be significantly enhanced through metabolic engineering. Overexpression of the genes encoding for membrane-bound or soluble gluconate-5-dehydrogenase has been shown to dramatically increase the accumulation of 5-KGA. nih.govresearchgate.net For instance, overproducing the membrane-bound G5DH in a modified G. oxydans strain led to accumulations of 240 to 295 mM 5-KGA. nih.gov

Pathway Competition: G. oxydans can also produce 2-keto-D-gluconic acid (2-KGA) from gluconate via the enzyme gluconate-2-dehydrogenase. nih.gov To enhance 5-KGA production, strains have been engineered by inactivating the membrane-bound gluconate-2-dehydrogenase complex, thereby eliminating the formation of the undesired 2-KGA byproduct. nih.gov

Cofactor Specificity: The enzymes involved show specificity for certain coenzymes. For example, 5-keto-D-gluconate 5-reductase, an enzyme that can reduce 5-KGA back to D-gluconate, can use either NADH or NADPH. hmdb.cauniprot.org However, the reverse reaction, the oxidation of D-gluconate, is specific for NADP, with NAD not serving as a coenzyme. hmdb.ca

Enzymology of 5 Keto D Gluconic Acid Metabolism

Key Enzymes in 5-Keto-D-gluconic Acid Synthesis

The synthesis of 5-keto-D-gluconic acid from D-gluconate is primarily an oxidation reaction catalyzed by different types of dehydrogenases. These enzymes vary in their cofactor requirements and are found in different cellular compartments.

Gluconate 5-dehydrogenases are the primary enzymes responsible for the oxidation of D-gluconate at the C-5 position to produce 5-KGA. Two main types have been identified, distinguished by their electron acceptors: one dependent on Pyrroloquinoline Quinone (PQQ) and another utilizing NAD(P)+.

This enzyme is a membrane-bound quinoprotein that plays a significant role in the direct oxidation of D-gluconate in the periplasm of bacteria such as Gluconobacter. researchgate.netclausiuspress.com Research has shown that this PQQ-dependent dehydrogenase is a key player in the production of 5-KGA. clausiuspress.com In Gluconobacter suboxydans, it has been demonstrated that the production of 5-KGA is solely dependent on this quinoprotein enzyme. nih.govnih.gov The enzyme channels electrons from the substrate to the respiratory chain, making the oxidation of D-gluconate to 5-KGA an irreversible process under physiological conditions. clausiuspress.com

This enzyme, systematically named D-gluconate:NAD(P)+ 5-oxidoreductase, catalyzes the reversible oxidation of D-gluconate to 5-dehydro-D-gluconate. wikipedia.orggenome.jp The reaction is: D-gluconate + NAD(P)+ ⇌ 5-dehydro-D-gluconate + NAD(P)H + H+ wikipedia.orgexpasy.org

Unlike its PQQ-dependent counterpart, this enzyme is soluble and located in the cytoplasm. clausiuspress.comnih.gov It can use either NAD+ or NADP+ as a cofactor. wikipedia.org Due to its reversible nature, it is also known by several other names, including 5-keto-D-gluconate 5-reductase and 5-ketogluconate reductase. wikipedia.orggenome.jp This enzyme is a key "switch enzyme" in regulating the flux of D-gluconate. nih.gov Under energy surplus conditions, it oxidizes D-gluconate for energy storage; when energy is low, it can reduce 5-keto-D-gluconate to D-gluconate, which can then enter pathways like the Entner-Doudoroff pathway to provide carbon and energy. nih.gov Biochemical characteristics have been reported for this enzyme from various species, including Gluconobacter oxydans and Streptococcus suis. nih.gov

Table 1: Comparison of Gluconate 5-Dehydrogenases

| Feature | PQQ-Dependent Gluconate 5-Dehydrogenase | NAD(P)-Dependent Gluconate 5-Dehydrogenase |

| EC Number | 1.1.99.22 | 1.1.1.69 |

| Cofactor | Pyrroloquinoline Quinone (PQQ) | NAD+ or NADP+ |

| Cellular Location | Periplasmic Membrane | Cytosol |

| Reaction | D-gluconate → 5-keto-D-gluconate | D-gluconate ⇌ 5-keto-D-gluconate |

| Organisms | Gluconobacter species | Gluconobacter, Streptococcus, Aspergillus |

| Physiological Role | Primarily 5-KGA production | Reversible oxidation/reduction, carbon flux regulation |

Extensive research in Gluconobacter species has revealed that the enzyme responsible for 5-KGA production is a major polyol dehydrogenase, specifically a quinoprotein glycerol (B35011) dehydrogenase (EC 1.1.99.22). nih.govnih.gov This enzyme exhibits broad substrate specificity, oxidizing various sugar alcohols (polyols) like D-sorbitol, D-mannitol, and glycerol. nih.govnih.gov Crucially, it was also shown to uniquely oxidize D-gluconate to produce 5-KGA, a function distinct from the flavoprotein D-gluconate dehydrogenase (EC 1.1.99.3) that produces 2-keto-D-gluconate. nih.govnih.gov Gene disruption experiments and enzyme reconstitution studies have confirmed that this quinoprotein glycerol dehydrogenase is the sole enzyme responsible for 5-keto-D-gluconate production in G. suboxydans. nih.govnih.gov

D-Gluconate:NADP-5 oxidoreductase is the systematic name for the NAD(P)-dependent gluconate 5-dehydrogenase (EC 1.1.1.69), highlighting its oxidative function. wikipedia.org In the context of biotechnology, this enzyme is of significant interest for enhancing 5-KGA production. Studies involving Gluconobacter oxydans have shown that overproducing the soluble D-gluconate:NADP-5 oxidoreductase can lead to a significant accumulation of 5-KGA. nih.govresearchgate.net For instance, equipping a mutant strain of G. oxydans (incapable of producing 2-KGA) with plasmids to overproduce this enzyme resulted in the accumulation of up to 200 mM 5-KGA. nih.govresearchgate.net This demonstrates its potential in designing biotransformation processes for the industrial production of 5-KGA. nih.gov

Gluconate 5-Dehydrogenases

Enzymes Involved in 5-Keto-D-gluconate Conversion/Reduction

The metabolism of 5-keto-D-gluconate is not limited to its synthesis. Several enzymes can utilize 5-KGA as a substrate, typically catalyzing its reduction.

The primary enzyme responsible for the reduction of 5-KGA is the same NAD(P)-dependent gluconate 5-dehydrogenase (EC 1.1.1.69) acting in reverse, which is why it is often referred to as 5-keto-D-gluconate 5-reductase. wikipedia.orgumaryland.edu This enzyme catalyzes the NADPH or NADH-dependent reduction of 5-ketogluconate to D-gluconate. umaryland.edu This function is part of the L-idonate catabolic pathway in some bacteria and is crucial for regulating the intracellular pool of gluconate. nih.govumaryland.edu

In fungi, such as Aspergillus niger, an NADPH-dependent 5-keto-D-gluconate reductase is a key component of the D-glucuronate catabolism pathway. nih.govresearchgate.net The purified fungal enzyme catalyzes the reversible reaction from 5-keto-D-gluconate and NADPH to D-gluconate and NADP+. nih.gov

Other related enzymes include 2,5-didehydrogluconate reductase (EC 1.1.1.274), which acts on a related compound, 2,5-didehydro-D-gluconate. wikipedia.org In some metabolic pathways, 5-KGA can also be a precursor for other molecules. For example, in the production of vitamin C precursor 2-keto-L-gulonic acid (2-KLG), 2,5-diketo-D-gluconic acid (2,5-DKG) is an intermediate, which is then reduced by a 2,5-DKG reductase. frontiersin.orgfrontiersin.org

5-Keto-D-gluconate 5-Reductase

5-Keto-D-gluconate 5-reductase (EC 1.1.1.69) is an oxidoreductase that catalyzes the reduction of 5-keto-D-gluconate to D-gluconate. uniprot.orgwikipedia.org This enzyme is a key component in the L-idonate degradation pathway in organisms like Escherichia coli, enabling them to utilize L-idonate as a sole source of carbon and energy. uniprot.org The reaction involves the transfer of a hydride from a cofactor to the keto group at the C-5 position of 5-keto-D-gluconate, resulting in the formation of a hydroxyl group.

This enzyme is also involved in the broader context of ketogluconate metabolism. umaryland.edu In some bacterial species, 5-keto-D-gluconate is an intermediate metabolite derived from glucose. umaryland.edu The action of 5-keto-D-gluconate 5-reductase facilitates the conversion of this intermediate to D-gluconate, which can then be further metabolized. nih.govfrontiersin.org The enzyme can utilize either NADH or NADPH as a cofactor for the reduction reaction. uniprot.orgumaryland.edu

NADPH-Dependent 5-Keto-D-gluconate Reductase

A specific variant of the reductase, the NADPH-dependent 5-keto-D-gluconate reductase, has been identified as a critical enzyme in the D-glucuronate catabolism pathway in fungi, such as Aspergillus niger. nih.govnih.gov This enzyme, encoded by the gluF gene, demonstrates a strict requirement for NADPH as its cofactor for the reduction of 5-keto-D-gluconate to D-gluconate. nih.gov In the fungal pathway, D-glucuronate is converted through a series of intermediates, including L-idonate and 5-keto-D-gluconate, with the final step catalyzed by this NADPH-dependent reductase leading to D-gluconate. nih.govnih.gov The resulting D-gluconate can then enter central metabolic routes like the pentose (B10789219) phosphate (B84403) pathway after phosphorylation. nih.govnih.gov

Enzymatic Characteristics and Kinetics

Substrate Specificity and Regio/Stereoselectivity

Enzymes involved in 5-keto-D-gluconic acid metabolism exhibit a degree of substrate specificity, although some can act on a broader range of sugar acids. For instance, 2-ketogluconate reductase from Gluconobacter liquefaciens has been shown to have a broad substrate specificity, acting on gluconate, 2-ketogluconate, and other analogues. tandfonline.com

The reduction of the keto group at the C-5 position is a stereospecific reaction. pnas.org For example, 2,5-diketo-D-gluconic acid reductase A (2,5-DKGR A) from Corynebacterium catalyzes the stereospecific reduction of 2,5-diketo-D-gluconate to 2-keto-L-gulonate. pnas.orgnih.gov This highlights the high degree of regio- and stereoselectivity inherent in these enzymes, ensuring the formation of the correct stereoisomer required for subsequent metabolic steps. pnas.orguniv-lille.fr This precision is a hallmark of enzymatic catalysis in biological systems. univ-lille.frresearchgate.net

Cofactor Requirements (NAD+, NADP+, PQQ)

The enzymes participating in the metabolism of 5-keto-D-gluconic acid and its precursors display specific cofactor requirements, which are critical for their catalytic activity.

NAD+ and NADP+ : Many of the reductases and dehydrogenases in these pathways are dependent on nicotinamide (B372718) adenine dinucleotide cofactors.

5-Keto-D-gluconate 5-reductase can utilize either NADH or NADPH for the reduction of 5-ketogluconate. uniprot.orgumaryland.edu

The NADPH-dependent 5-keto-D-gluconate reductase found in fungi, as its name suggests, has a strict requirement for NADPH. nih.gov

In the fungal D-glucuronate catabolism pathway, other enzymes also show specific cofactor dependencies. For example, L-idonate 5-dehydrogenase uses NAD+ to oxidize L-idonate to 5-keto-D-gluconate, while a 2-keto-L-gulonate reductase in the same pathway requires NADPH. nih.govfrontiersin.orgresearchgate.net

PQQ : In some bacteria, such as Gluconobacter species, the oxidation of D-gluconate to 5-keto-D-gluconate is catalyzed by a membrane-bound quinoprotein glycerol dehydrogenase that utilizes pyrroloquinoline quinone (PQQ) as a cofactor. nih.govnih.gov

Enzyme Kinetics (Km, kcat values)

The kinetic parameters of these enzymes provide insights into their efficiency and affinity for their substrates.

The NADPH-dependent 5-keto-D-gluconate reductase (GluF) from Aspergillus niger has been characterized with the following kinetic values for the reduction of 5-keto-D-gluconate:

Km : 3.2 ± 0.1 mM nih.govnih.gov

kcat : 23.7 ± 1.8 s-1 nih.govnih.gov

For comparison, other enzymes in the fungal D-glucuronate pathway also have defined kinetics. For the NAD+ dependent L-idonate 5-dehydrogenase (GluE), the kinetic parameters for the reduction of 5-keto-D-gluconate are:

Km : 8.4 mM frontiersin.orgresearchgate.net

kcat : 7.2 s-1 frontiersin.orgresearchgate.net

In E. coli, the 5-keto-D-gluconate 5-reductase (idnO) has a Km of 0.5 mM for 5-keto-D-gluconate. uniprot.org

Below is an interactive data table summarizing the kinetic parameters of key enzymes in 5-keto-D-gluconic acid metabolism.

| Enzyme | Organism | Substrate | Km (mM) | kcat (s-1) |

| NADPH-dependent 5-Keto-D-gluconate reductase (GluF) | Aspergillus niger | 5-Keto-D-gluconate | 3.2 ± 0.1 | 23.7 ± 1.8 |

| NAD+-dependent L-idonate 5-dehydrogenase (GluE) | Aspergillus niger | 5-Keto-D-gluconate | 8.4 | 7.2 |

| 5-Keto-D-gluconate 5-reductase (idnO) | Escherichia coli | 5-Keto-D-gluconate | 0.5 | - |

Reversible vs. Irreversible Reaction Mechanisms

The reduction of 5-keto-D-gluconate to D-gluconate catalyzed by 5-keto-D-gluconate 5-reductase is a reversible reaction. uniprot.orgumaryland.edunih.gov The enzyme can catalyze both the forward reaction (reduction of 5-ketogluconate) and the reverse reaction (oxidation of D-gluconate). uniprot.orgnih.gov

However, the preferred direction of the reaction and the cofactor used for the reverse reaction can differ. For instance, the NADPH-dependent 5-keto-D-gluconate reductase from Aspergillus niger is reversible and can utilize NADP+ for the oxidation of D-gluconate. nih.govnih.gov Similarly, the enzyme from E. coli can catalyze the reverse reaction, but the oxidation of D-gluconate specifically proceeds with NAD+. uniprot.org Biochemical studies on 5KGA reductases from Gluconobacter species have indicated that these enzymes generally show higher specific activity and substrate affinity for the reduction of 5KGA compared to the dehydrogenation of gluconate, suggesting a physiological role favoring the reduction of 5KGA intracellularly. researchgate.net

Thermostability of Enzymes

The thermal stability of enzymes is a critical factor for their application in industrial biotransformation processes. Enzymes involved in 5-keto-D-gluconic acid metabolism exhibit a range of thermostabilities.

For instance, FAD-dependent glucose dehydrogenase (FAD-GDH) from Mucor prainii shows poor thermostability, becoming inactivated after a 15-minute incubation at 45°C nih.govresearchgate.net. However, a chimeric version of this enzyme, engineered with a highly thermostable FAD-GDH from Mucor sp., demonstrated significantly improved heat resistance, maintaining stability even at 55°C nih.govresearchgate.net. Similarly, the thermostability of FAD-GDH from Aspergillus terreus was substantially enhanced by the addition of kosmotropic ions, with the enzyme retaining over 90% of its activity after 60 minutes of heat treatment at 60°C in the presence of a 1.5 M sodium or ammonium sulfate solution researchgate.net.

Other FAD-dependent glucose dehydrogenases, such as FADGDH-AA and FADGDH-AD from recombinant Aspergillus sojae, are stable below 50°C and 60°C, respectively kikkoman.comkikkoman.com. Directed evolution has also been employed to improve the thermostability of fungal enzymes, with one fructosyl peptide oxidase mutant showing a half-life of thermal inactivation at 50°C that was nearly 80-fold longer than the parent enzyme nih.gov.

Gluconate 5-dehydrogenase (GNDH) from the thermophilic archaeon Thermotoga maritima MSB8 displays notable thermostability, with its maximum activity observed at 60°C. This enzyme remains stable at this temperature for at least 12 hours, a significant improvement over GNDH from Gluconobacter species, which lose activity within days clausiuspress.com.

| Enzyme | Source Organism | Reported Thermostability |

|---|---|---|

| FAD-dependent glucose dehydrogenase (FAD-GDH) | Mucor prainii | Inactivated after 15 min at 45°C nih.govresearchgate.net |

| Chimeric FAD-GDH | Engineered (from Mucor prainii and Mucor sp.) | Stable at 55°C nih.govresearchgate.net |

| FAD-GDH | Aspergillus terreus | >90% activity after 60 min at 60°C (with 1.5 M sulfate) researchgate.net |

| FADGDH-AA | Recombinant Aspergillus sojae | Stable below 50°C kikkoman.com |

| FADGDH-AD | Recombinant Aspergillus sojae | Stable below 60°C kikkoman.com |

| Gluconate 5-dehydrogenase (GNDH) | Thermotoga maritima MSB8 | Optimal temperature at 60°C; stable for 12 hours at 60°C clausiuspress.com |

Enzyme Localization and Cellular Compartmentation

The production of 5-keto-D-gluconic acid in microorganisms like Gluconobacter oxydans is carried out by both membrane-bound and soluble dehydrogenases nih.govresearchgate.net. The localization of these enzymes within the cell is a key aspect of the metabolic pathway.

In Gluconobacter species, the oxidation of various sugars and sugar alcohols is primarily performed by membrane-bound dehydrogenases linked to the respiratory chain in the cytoplasmic membrane nih.gov. The conversion of glucose to gluconic acid, and subsequently to 5-keto-D-gluconic acid, is catalyzed by these membrane-bound enzymes nih.govfrontiersin.org. Overexpression of the membrane-bound gluconate-5-dehydrogenase in a mutant strain of G. oxydans led to a significant increase in the accumulation of 5-keto-D-gluconic acid nih.govresearchgate.net.

Research has shown that 5-keto-D-gluconate production in G. suboxydans is solely dependent on a quinoprotein glycerol dehydrogenase located in the membrane nih.gov. Furthermore, studies in Streptococcus suis have indicated that the membrane-bound gluconate 5-dehydrogenase (Ga5DH) is localized at the site of cell division oup.com.

Alongside membrane-bound enzymes, soluble, cytosolic enzymes also play a role in 5-keto-D-gluconic acid metabolism. Gluconobacter oxydans possesses a soluble gluconate:NADP 5-oxidoreductase nih.gov. Overproduction of this soluble enzyme has been shown to result in the accumulation of 5-keto-D-gluconic acid nih.govresearchgate.net. In Aspergillus niger, a NADP+ dependent 2-keto-L-gulonate reductase and a NAD+ requiring L-idonate 5-dehydrogenase, both presumed to be cytosolic, are involved in the pathway leading to 5-keto-gluconate frontiersin.org.

Structural Biology of Enzymes Related to 5-Keto-D-gluconic Acid Metabolism

Understanding the three-dimensional structure of enzymes is fundamental to elucidating their catalytic mechanisms and substrate specificity.

Gluconate 5-dehydrogenase (Ga5DH) from Streptococcus suis exists as a homotetramer in solution, with each subunit having a molecular weight of approximately 29 kDa nih.govnih.gov. Similarly, Ga5DH from Lentibacter algarum is also a tetramer . In contrast, Ga5DH from Thermotoga maritima MSB8 is composed of two identical subunits, each with a molecular mass of 28 kDa and consisting of 255 amino acids clausiuspress.com. The gluconate 5-dehydrogenase from Gluconobacter oxydans is a homodimer uniprot.org.

The protein sequence of 5-keto-D-gluconate 5-reductase from Escherichia coli consists of 254 amino acids uniprot.org. Sequence comparisons reveal varying degrees of identity between Ga5DH from different bacterial species, indicating evolutionary relationships within this enzyme family nih.gov.

| Enzyme | Source Organism | Subunit Structure | Subunit Molecular Weight (kDa) | Number of Amino Acids |

|---|---|---|---|---|

| Gluconate 5-dehydrogenase (Ga5DH) | Streptococcus suis | Homotetramer nih.govnih.gov | ~29 nih.govnih.gov | Not specified |

| Gluconate 5-dehydrogenase (Ga5DH) | Lentibacter algarum | Tetramer | Not specified | Not specified |

| Gluconate 5-dehydrogenase (GNDH) | Thermotoga maritima MSB8 | Homodimer clausiuspress.com | 28 clausiuspress.com | 255 clausiuspress.com |

| Gluconate 5-dehydrogenase | Gluconobacter oxydans | Homodimer uniprot.org | Not specified | 256 uniprot.org |

| 5-keto-D-gluconate 5-reductase | Escherichia coli | Not specified | Not specified | 254 uniprot.org |

The active site is the region of an enzyme where substrate molecules bind and undergo a chemical reaction wikipedia.org. In enzymes related to 5-keto-D-gluconic acid metabolism, the active site is typically a groove or pocket with a specific arrangement of amino acid residues that determines substrate specificity wikipedia.orglibretexts.org.

The crystal structure of Ga5DH from Lentibacter algarum reveals a monomer structure with a seven-stranded parallel β-sheet surrounded by six α-helices, which is characteristic of a Rossmann-fold domain . The active site cleft is located at the junction of two domains: an N-terminal domain for NADP binding and a C-terminal domain containing the catalytically important Ser–Tyr–Lys triad (B1167595) .

Genetic and Metabolic Engineering for 5 Keto D Gluconic Acid Research

Strategies for Enhanced Biosynthesis in Recombinant Strains

To boost the production of 5-KGA, scientists employ several targeted genetic strategies. These include increasing the expression of crucial enzymes in the production pathway, deleting genes that lead to competing products, and ensuring a sufficient supply of the coenzymes required for the enzymatic reactions.

A primary strategy to increase the flux towards 5-KGA is the overexpression of genes encoding the key enzymes responsible for its synthesis. In Gluconobacter oxydans, D-gluconate is converted to 5-KGA by gluconate-5-dehydrogenase. There are both membrane-bound and soluble forms of this enzyme.

The gene cluster sldAB encodes a membrane-bound, pyrroloquinoline quinone (PQQ)-dependent gluconate 5-dehydrogenase (also referred to as sorbitol dehydrogenase) which is a primary target for overexpression. nih.gov In one study, overexpressing the sldAB gene in an industrial G. oxydans ZJU2 strain under a strong constitutive promoter led to a production of 122.48 g/L of 5-KGA. nih.gov

Similarly, the overexpression of the soluble, NADP-dependent gluconate-5-oxidoreductase (encoded by gno) has been shown to be effective. In a G. oxydans mutant (MF1) where the by-product pathway was blocked, overproduction of the soluble gluconate:NADP 5-oxidoreductase resulted in the accumulation of up to 200 mM 5-KGA. Even greater yields, reaching 240 to 295 mM 5-KGA, were achieved when the membrane-bound gluconate-5-dehydrogenase was overexpressed in the same strain.

| Engineered Strain | Overexpressed Gene(s) | Host Organism | Resulting 5-KGA Concentration |

| G. oxydans ZJU3 | sldAB | G. oxydans ZJU2 | 122.48 g/L |

| G. oxydans MF1 (plasmid-based) | soluble gluconate:NADP 5-oxidoreductase (gno) | G. oxydans MF1 | up to 200 mM |

| G. oxydans MF1 (plasmid-based) | membrane-bound gluconate-5-dehydrogenase | G. oxydans MF1 | 240-295 mM |

A highly effective strategy to circumvent this issue is the targeted knockout of genes responsible for by-product formation. The primary target for inactivation is the membrane-bound gluconate-2-dehydrogenase complex, which catalyzes the conversion of gluconate to 2-KGA. nih.govnih.gov By creating a mutant strain, G. oxydans MF1, in which this enzyme complex was inactivated, researchers were able to completely prevent the formation of 2-KGA. nih.gov This engineered strain consequently converted the available glucose almost exclusively into 5-KGA, achieving a conversion yield of about 84%. nih.gov

In other work, a recombinant strain named G. oxydans ZJU2 was developed by deleting the GOX1231 gene, responsible for 2-KGA formation, and the GOX1081 gene, involved in acetic acid metabolism, further channeling the carbon flux towards 5-KGA. nih.gov These gene knockout strategies are fundamental to developing robust strains suitable for the industrial production of high-purity 5-KGA.

For PQQ-dependent dehydrogenases like sldAB, enhancing the biosynthesis of the PQQ coenzyme itself is a viable strategy. Research has shown that engineering the PQQ biosynthesis pathway and the respiratory chain in G. oxydans can enhance the efficiency of the sldAB-catalyzed oxidation. nih.gov By combining sldAB overexpression with coenzyme and respiratory chain engineering, researchers increased the 5-KGA titer from 122.48 g/L to 144.52 g/L. nih.gov This highlights that ensuring a sufficient supply of necessary cofactors is a powerful approach to maximize the output of the desired product.

Rational Design of Microbial Strains for Specific Production Research

Rational strain design involves making targeted, knowledge-based modifications to an organism's genome to achieve a specific metabolic objective. This approach relies on a deep understanding of the organism's metabolic networks, key enzymes, and regulatory pathways to create highly efficient microbial cell factories.

Gluconobacter oxydans is the workhorse for producing oxidized sugar products due to its array of periplasmic dehydrogenases that perform incomplete oxidation with high specificity. tum.de The rational design of G. oxydans for 5-KGA production is a prime example of successful metabolic engineering.

The process typically involves a multi-step approach:

Elimination of By-Products: The first step is often the deletion of the gluconate-2-dehydrogenase gene to block the synthesis of 2-KGA, as seen in the creation of strains like G. oxydans MF1 and ZJU2. nih.govnih.gov

Overexpression of the Production Pathway: Next, key enzymes for 5-KGA synthesis, such as the membrane-bound gluconate-5-dehydrogenase (sldAB), are overexpressed to increase the metabolic flux from gluconate to 5-KGA. nih.gov

Optimization of Cofactor Supply: To support the enhanced enzymatic activity, coenzyme pathways are engineered. This includes optimizing the PQQ biosynthesis and the efficiency of the respiratory chain to which the dehydrogenases are linked. nih.gov

This combinatorial approach has led to the development of highly efficient strains. For instance, the engineered strain G. oxydans ZJU7, which incorporated sldAB overexpression and coenzyme engineering, achieved a 5-KGA titer of 144.52 g/L in a 15 L fermenter. Through further process optimization using a fed-batch fermentation strategy, this was increased to 162 g/L, demonstrating the power of combining genetic engineering with optimized fermentation conditions. nih.gov

| Strain Engineering Strategy | Host Strain | Final Strain | 5-KGA Titer (g/L) | Productivity (g/L·h) |

| sldAB overexpression | G. oxydans ZJU2 | G. oxydans ZJU3 | 122.48 | Not Reported |

| sldAB overexpression + Coenzyme/Respiratory Chain Engineering | G. oxydans ZJU2 | G. oxydans ZJU7 | 144.52 | 2.26 |

| Fed-batch fermentation of ZJU7 | G. oxydans ZJU2 | G. oxydans ZJU7 | 162 | 2.53 |

While G. oxydans is a natural producer, Escherichia coli is a highly attractive host for metabolic engineering due to its well-understood genetics, rapid growth, and the vast array of available genetic tools. pnnl.gov Researchers have explored engineering E. coli for the production of various sugar acids, including precursors for D-glucaric acid. nih.gov

For the production of 5-KGA in E. coli, a key consideration is the host's native metabolism. E. coli possesses the gene idnO, which encodes 5-keto-D-gluconate 5-reductase. uniprot.org This enzyme catalyzes the reduction of 5-KGA back to D-gluconate, the opposite of the desired reaction. uniprot.org Therefore, a crucial step in designing an E. coli strain for 5-KGA production would be the knockout of the idnO gene to prevent product degradation.

The construction of a synthetic pathway in E. coli would then involve heterologously expressing a suitable gluconate-5-dehydrogenase, such as the one from G. oxydans. Although challenges remain, the extensive knowledge base and engineering flexibility of E. coli make it a promising chassis for developing novel, whole-cell biocatalysts for 5-KGA and other value-added chemicals derived from glucose. nih.govnih.gov

Other Microbial Systems (e.g., Gluconobacter japonicus)

While Gluconobacter oxydans is a commonly studied organism for 5-KGA production, other microbes like Gluconobacter japonicus have shown significant potential. nih.govresearchgate.net Researchers have focused on strategically modifying G. japonicus to channel metabolic flux towards 5-KGA.

A key strategy involves the deletion of genes that lead to by-product formation or consumption of 5-KGA. In one study, a mutant strain of G. japonicus NBRC 3271, designated as D2, was created by deleting two membrane-bound gluconate 2-dehydrogenase genes. This modification successfully prevented the formation of 2-ketogluconate. nih.gov To further enhance 5-KGA accumulation, the cytoplasmic genes gno (encoding 5-KGA reductase) and gntK (encoding gluconokinase) were deleted from the D2 strain, resulting in the D4 strain. nih.gov This prevented the further metabolism of 5-KGA and gluconate within the cell.

The conversion of gluconate to 5-KGA is catalyzed by the pyrroloquinoline quinone (PQQ)-dependent glycerol (B35011) dehydrogenase (GLDH). This enzyme's activity is crucial for efficient production. It was observed that the addition of calcium chloride (CaCl2) to the culture medium had a positive impact on maintaining the PQQ-GLDH activity, leading to a significant increase in the final 5-KGA yield. researchgate.net

Table 1: Genetic Modifications in Gluconobacter japonicus for Enhanced 5-KGA Production

| Strain | Genetic Modification | Effect on Metabolism | Reference |

| D2 | Deletion of two membrane-bound gluconate 2-dehydrogenases | Prevents 2-ketogluconate formation | nih.gov |

| D4 | Deletion of gno (5-KGA reductase) and gntK (gluconokinase) in D2 background | Prevents cytoplasmic utilization of 5-KGA and gluconate | nih.gov |

Transcriptional Regulation of 5-Keto-D-gluconic Acid Biosynthesis Genes

The efficiency of 5-KGA biosynthesis is not only dependent on the presence of the necessary enzymes but also on the precise control of the genes that encode them. Transcriptional regulation, which governs the rate at which genes are transcribed into messenger RNA, plays a critical role in optimizing production.

Another example is the putative transcriptional regulator SboR in Gluconobacter frateurii, which has been suggested to act as a repressor for the expression of genes involved in sorbose metabolism. nih.gov While not directly related to 5-KGA, this highlights the presence of complex regulatory networks in these bacteria that can be engineered for biotechnological purposes.

The identification and characterization of promoters are also crucial for controlling gene expression. Studies have focused on identifying strong, constitutive promoters in G. oxydans to drive the high-level expression of key enzymes in the 5-KGA pathway. uni-duesseldorf.de For example, exchanging the native promoter of the membrane-bound gluconate-5-dehydrogenase gene with stronger promoters has been shown to increase 5-KGA formation activity and final concentrations. uni-duesseldorf.de Furthermore, efforts are underway to establish regulatable promoter systems that allow for fine-tuned control of gene expression in response to specific inducers, which would provide more precise control over the metabolic flux during fermentation. uni-duesseldorf.de

Table 2: Examples of Transcriptional Regulators and Promoters in Gluconobacter Species

| Regulator/Promoter | Organism | Function/Application | Reference |

| GoxR (FNR-type regulator) | Gluconobacter oxydans | Regulates genes for respiration and redox metabolism in response to oxygen. | nih.govasm.org |

| SboR | Gluconobacter frateurii | Represses expression of genes for sorbose metabolism. | nih.gov |

| tufB and mgdh promoters | Gluconobacter oxydans | Used to increase expression of membrane-bound gluconate-5-dehydrogenase. | uni-duesseldorf.de |

Comparative Genomics for Identifying Novel Biosynthetic Pathways

Comparative genomics, which involves the comparison of the complete genetic blueprints of different organisms, is a powerful tool for discovering novel enzymes and metabolic pathways. psu.edunumberanalytics.comnih.gov By analyzing which genes are conserved across various species that produce a particular compound, researchers can identify the core set of genes required for its biosynthesis.

This approach is particularly useful for identifying "missing genes" in a known pathway or for uncovering entirely new routes to a target molecule like 5-KGA. psu.edu For instance, by comparing the genomes of various bacteria that can metabolize gluconate, scientists can identify conserved gene clusters, or operons, that likely encode the enzymes for a specific metabolic pathway. researchgate.net The presence of genes in a conserved order across different species is a strong indicator of a functional relationship.

The analysis of protein fusion events, where two separate genes in one organism are found as a single fused gene in another, can also provide clues about functional linkages between the encoded proteins. psu.edu These "Rosetta Stone" proteins suggest that the individual proteins in the unfused form are likely to be involved in the same metabolic pathway.

In the context of 5-KGA, comparative genomics can be used to:

Identify novel dehydrogenases with higher activity or different substrate specificities for the oxidation of gluconate.

Uncover alternative pathways for gluconate metabolism that might be more efficient or have fewer side reactions. researchgate.net

Discover regulatory elements, such as promoters and transcription factors, that can be harnessed to control the 5-KGA biosynthesis pathway in a heterologous host.

While a specific novel pathway for 5-KGA discovered solely through comparative genomics is not yet widely reported, the principles of this approach are actively being applied to explore the vast metabolic diversity of microorganisms. The continuous sequencing of new microbial genomes will undoubtedly provide a rich resource for identifying new and improved biological systems for the production of 5-Keto-D-gluconic acid.

Analytical Methodologies for 5 Keto D Gluconic Acid Research

Chromatographic Techniques for Separation and Quantification

Chromatographic methods are paramount for the separation and quantification of 5-Keto-D-gluconic acid from complex biological matrices, such as fermentation broths. High-Performance Liquid Chromatography (HPLC) and Ion Chromatography (IC) are the most prevalently used techniques.

High-Performance Liquid Chromatography (HPLC) is a versatile tool for the analysis of 5-Keto-D-gluconic acid. Various HPLC methods have been developed, often employing columns like the Aminex HPX-87H, which is specifically designed for organic acid analysis. nih.govnih.gov The separation is typically achieved using an isocratic mobile phase, such as a dilute solution of sulfuric acid. nih.gov Detection can be performed using a refractive index detector or a UV detector, although the latter may require derivatization as 5-Keto-D-gluconic acid itself has a weak chromophore. nih.govresearchgate.net A study successfully used an HPLC system with a Shim-pack CLC-NH2 column and a UV detector at 210 nm for the simultaneous determination of 2-keto-L-gulonic acid and 2-keto-D-gluconic acid, a stereoisomer of 5-keto-D-gluconic acid, in fermentation broth. researchgate.net

Ion Chromatography (IC) coupled with pulsed amperometric detection (PAD) offers a highly sensitive and selective method for the simultaneous determination of glucose, D-gluconic acid, 2-keto-D-gluconic acid, and 5-keto-D-gluconic acid. nih.govacs.org This technique utilizes an anion exchange column to separate the acids based on their charge and a gold electrode for detection. nih.gov A column-switching technique can be employed to enhance separation efficiency, allowing for the analysis of compounds with different retention behaviors in a single run. nih.govacs.org

| Parameter | HPLC Method | Ion Chromatography Method |

| Column | Aminex HPX-87H nih.govnih.gov or Shim-pack CLC-NH2 researchgate.net | Anion exchange column (e.g., CarboPac PA10 guard, IonPac AG11-HC and AS11-HC) nih.gov |

| Mobile Phase | Dilute H₂SO₄ nih.gov or Ammonium dihydrogen phosphate (B84403) solution researchgate.net | KOH solution nih.gov or NaOH solution nih.gov |

| Detector | Refractive Index (RI) nih.gov or UV-Vis (210 nm) researchgate.net | Pulsed Amperometric Detection (PAD) nih.govacs.org |

| Key Advantage | Robust and widely available. | High sensitivity and selectivity, simultaneous analysis of multiple compounds. nih.govacs.org |

Spectroscopic Methods for Structural Elucidation and Purity Assessment

Spectroscopic techniques are indispensable for confirming the chemical structure and assessing the purity of isolated 5-Keto-D-gluconic acid. The primary methods used are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule. Both ¹H NMR and ¹³C NMR spectra are used to elucidate the structure. For instance, ¹H NMR spectra of 5-Keto-D-gluconate have been predicted and are available in public databases, showing characteristic chemical shifts for the protons in the molecule. frontiersin.org Quantitative ¹³C–¹H Heteronuclear Multiple Bond Correlation (HMBC) NMR has been used to quantify various C₆ oxidation products of D-glucose, demonstrating the power of NMR in complex mixture analysis. nih.gov

Mass Spectrometry (MS) is used to determine the molecular weight and fragmentation pattern of 5-Keto-D-gluconic acid, which aids in its identification and structural confirmation. Gas chromatography-mass spectrometry (GC-MS) of trimethylsilyl (B98337) (TMS) derivatives of 5-Keto-D-gluconic acid has been reported. Liquid chromatography-mass spectrometry (LC-MS) is also a powerful tool for its detection and quantification in biological samples. nih.govnih.gov The mass-to-charge ratio (m/z) of the molecular ion and its fragments provide a unique fingerprint for the compound.

| Spectroscopic Technique | Information Provided | Sample Preparation |

| ¹H NMR | Number and environment of protons. frontiersin.org | Dissolved in a suitable deuterated solvent (e.g., D₂O). frontiersin.org |

| ¹³C NMR | Number and type of carbon atoms. nih.gov | Dissolved in a suitable deuterated solvent. |

| Mass Spectrometry (MS) | Molecular weight and fragmentation pattern. | Often derivatized (e.g., silylation for GC-MS) or analyzed directly via LC-MS. nih.govnih.gov |

Enzymatic Assays for Activity Measurement

Enzymatic assays offer a highly specific and sensitive method for the quantification of 5-Keto-D-gluconic acid by measuring the activity of enzymes that specifically act on it. These assays are particularly useful in biological and clinical settings.

A key enzyme in the metabolism of 5-Keto-D-gluconic acid is 5-keto-D-gluconate reductase (5KGR) . This enzyme catalyzes the reduction of 5-Keto-D-gluconate to D-gluconate in the presence of a cofactor like NADPH. The activity of this enzyme, and consequently the concentration of 5-Keto-D-gluconic acid, can be measured by monitoring the change in absorbance of NADPH at 340 nm. Researchers have successfully cloned and expressed the gene for 5KGR from Gluconobacter oxydans in Escherichia coli, allowing for the large-scale production of the enzyme for analytical purposes.

Another approach involves the use of gluconate-5-dehydrogenase , which catalyzes the oxidation of D-gluconate to 5-Keto-D-gluconic acid. While this reaction proceeds in the opposite direction, the equilibrium can be shifted, or the assay can be coupled to other reactions for quantification.

Radioisotope Tracer Studies for Pathway Elucidation

Radioisotope tracer studies are a powerful tool for elucidating metabolic pathways by tracking the fate of labeled atoms through a series of biochemical reactions. While specific studies focusing solely on the 5-Keto-D-gluconic acid pathway are not extensively detailed in readily available literature, the principles of this methodology are broadly applicable.

The biosynthesis of 5-Keto-D-gluconic acid primarily occurs from D-glucose. nih.gov In a typical tracer study, a precursor molecule such as D-glucose would be labeled with a radioisotope, most commonly Carbon-14 (¹⁴C) or Tritium (³H). This labeled substrate is then introduced into a biological system, such as a culture of Gluconobacter oxydans. After a specific incubation period, the cells and the culture medium are harvested, and the metabolites are extracted and separated using techniques like HPLC or paper chromatography. The radioactivity of the separated compounds, including 5-Keto-D-gluconic acid, is then measured using a scintillation counter. By identifying the labeled products and their specific activities, researchers can map the flow of carbon from the initial substrate to the final product, thereby confirming the steps in the biosynthetic pathway.

For example, the use of [¹⁴C]D-glucose would allow researchers to follow the carbon backbone as it is converted to D-gluconic acid and subsequently to 5-Keto-D-gluconic acid. This would provide definitive evidence for the precursor-product relationship and help in identifying any alternative or branch pathways.

Metabolite Profiling in Research Cultures

Metabolite profiling, a key aspect of metabolomics, involves the comprehensive analysis of all small-molecule metabolites in a biological sample. This approach provides a snapshot of the metabolic state of an organism under specific conditions and is crucial for understanding the production of 5-Keto-D-gluconic acid in fermentation cultures.

In the context of 5-Keto-D-gluconic acid research, metabolite profiling is often performed on fermentation broths of bacteria like Gluconobacter oxydans. nih.govnih.gov The goal is to monitor the concentrations of not only 5-Keto-D-gluconic acid but also its precursors (e.g., D-glucose, D-gluconic acid) and potential byproducts (e.g., 2-keto-D-gluconic acid). nih.govnih.gov This comprehensive analysis helps in optimizing fermentation conditions for maximizing the yield of the desired product.

The analytical workflow for metabolite profiling typically involves sample quenching to halt metabolic activity, followed by extraction of the metabolites. The extracted mixture is then analyzed using a combination of the techniques described above, primarily HPLC-MS or GC-MS, to separate and identify a wide range of compounds. The resulting data provides a detailed metabolic fingerprint of the culture at different time points during the fermentation process. For example, a study on Gluconobacter oxydans ATCC 9937 detailed the consumption of D-glucose and the formation of D-gluconic acid, 2-keto-D-gluconic acid, and 2,5-diketo-D-gluconic acid over time, providing valuable insights into the metabolic flux of the culture. nih.gov

| Compound | Typical Concentration Range in G. oxydans Fermentation (g/L) | Analytical Method(s) |

| D-Glucose | 0 - 100+ (initial substrate) | HPLC-RI, IC-PAD nih.govnih.gov |

| D-Gluconic acid | 0 - 80+ | HPLC-RI, IC-PAD, GC-MS nih.govnih.gov |

| 2-Keto-D-gluconic acid | 0 - 50+ | HPLC-RI, IC-PAD, LC-MS nih.govnih.gov |

| 5-Keto-D-gluconic acid | 0 - 100+ | HPLC-RI, IC-PAD, LC-MS nih.govnih.gov |

| 2,5-Diketo-D-gluconic acid | 0 - 25+ | HPLC-RI, LC-MS nih.gov |

Biotechnological and Chemo Enzymatic Synthesis Research

Development of Bioreactor Systems for 5-Keto-D-gluconic Acid Production Research

The production of 5-keto-D-gluconic acid (5-KGA), a significant precursor for industrially valuable compounds like L-(+)-tartaric acid, is a focal point of biotechnological research. nih.govnih.gov The gram-negative bacterium Gluconobacter oxydans is a key microorganism in this process, capable of oxidizing D-glucose to gluconic acid and subsequently to 5-KGA. nih.govresearchgate.net Optimizing bioreactor systems is crucial for enhancing the yield and productivity of 5-KGA.

To overcome substrate inhibition and improve yield, researchers have moved from simple batch fermentation to more advanced strategies. Fed-batch and continuous fermentation methods are prominent in enhancing 5-KGA production.

A glucose feeding fermentation process was developed that resulted in a 5-KGA production of 75.5 g/L with a 70% yield, a significant increase compared to previous reports. nih.gov Changing the fermentation method from batch to fed-batch has been shown to prolong the high activity of G. oxydans, leading to an increased average productivity of 3.10 g/L/h and a glucose to 5-KGA conversion rate of 92.50%. nih.gov In another study using an intermittent fed-batch mode in a 3 L fermenter, while focused on the production of 2-keto-D-gluconic acid (2-KGA), the complete conversion of the by-product 5-KGA was noted. nih.gov This highlights the effectiveness of fed-batch strategies in controlling product specificity.

Research has also explored fed-batch strategies for related compounds, which can inform 5-KGA production. For instance, in the production of 2,5-diketo-D-gluconic acid (2,5-DKG), a fed-batch approach with constant-rate feeding or single-dose feeding significantly increased production to 50.9 g/L and 49.7 g/L, respectively. nih.gov

Table 1: Comparison of Fermentation Strategies for Ketogluconic Acid Production

| Fermentation Strategy | Microorganism | Product | Titer (g/L) | Productivity (g/(L·h)) | Yield/Conversion Rate | Reference |

| Batch Fermentation | Gluconobacter oxydans | 5-KGA | 46.0 | - | - | nih.gov |

| Glucose Feeding Fed-Batch | Gluconobacter oxydans | 5-KGA | 75.5 | - | 70% | nih.gov |

| Regulated Fed-Batch | G. oxydans | 5-KGA | - | 3.10 | 92.50% | nih.gov |

| Intermittent Fed-Batch | Gluconobacter japonicus | 2-KGA | 235.3 | 2.99 | 91.1% | nih.gov |

| Constant-Rate Fed-Batch | Gluconobacter oxydans | 2,5-DKG | 50.9 | 1.06 | - | nih.gov |

Dissolved oxygen (DO) is a critical parameter in the aerobic fermentation process for 5-KGA production, directly impacting cell growth and enzyme activity. atlas-scientific.comeppendorf.com The oxidation steps from glucose to 5-KGA are oxygen-dependent, making precise DO control essential for maximizing productivity. nih.govnih.gov

Research has shown that a two-stage DO control strategy can be highly effective. In one study, an initial agitation speed of 600 rpm was used to promote high cell growth, followed by maintaining the DO level above 20% to ensure a high specific production rate of 5-KGA. nih.gov This strategy led to a maximum 5-KGA concentration of 117.75 g/L with a productivity of 2.10 g/(L·h). nih.gov Another study found that controlling the pH at 5.5 and DO at 15% in a 5-L bioreactor increased 5-KGA production to 46.0 g/L, a significant improvement over shake flask cultures. nih.gov

Furthermore, a two-stage pH (5.50→natural) linked to ventilation (0.5 vvm and 1.0 vvm) control strategy demonstrated that a higher ventilation rate (1.0 vvm) resulted in a final 5-KGA yield of 100.2 g/L with an average productivity of 1.95 g/L/h. nih.gov These findings underscore the importance of dynamic DO control tailored to the different phases of fermentation.

Table 2: Impact of Dissolved Oxygen (DO) Control on 5-KGA Production

| DO Control Strategy | Microorganism | Bioreactor Size | Max 5-KGA Concentration (g/L) | Productivity (g/(L·h)) | Reference |

| Two-stage DO (>20%) | Recombinant G. oxydans | 15-L | 117.75 | 2.10 | nih.gov |

| Constant DO (15%) & pH (5.5) | Gluconobacter oxydans | 5-L | 46.0 | - | nih.gov |

| Two-stage pH and ventilation (1.0 vvm) | Gluconobacter oxydans | - | 100.2 | 1.95 | nih.gov |

Enzyme and Cell Immobilization in Bioconversion Research

Immobilization techniques offer several advantages for industrial bioprocesses, including enhanced stability, reusability of biocatalysts, and simplified product separation. taylorandfrancis.com Research into immobilizing whole cells and isolated enzymes has shown promise for improving the efficiency of 5-KGA production.

Immobilizing whole cells of microorganisms like Gluconobacter or Pseudomonas can create a robust and reusable biocatalyst system. Various materials, including natural polymers like calcium alginate and chitosan, have been investigated as carriers for cell entrapment. nih.govnih.gov

In a study focused on 2-KGA production, resting cells of Pseudomonas plecoglossicida were immobilized in calcium alginate. nih.govnih.gov This system achieved a high product concentration of 171.77 g/L with a productivity of 3.58 g/L·h. nih.govnih.gov The immobilized cells demonstrated excellent reusability, maintaining stable conversion capacity after nine cycles and 25 days of storage at 4°C. nih.govnih.gov While this research targeted 2-KGA, the principles and methods are directly applicable to the production of 5-KGA using appropriate microbial strains. The porosity and size of the immobilization beads are critical factors that affect the catalytic activity of the entrapped cells. nih.gov

The use of immobilized enzymes offers a more defined and controllable system compared to whole cells. univr.it For 5-KGA production, the key enzymes are gluconate-5-dehydrogenases. researchgate.netnih.gov Research has focused on immobilizing these enzymes to create efficient and stable biocatalytic systems.

While specific studies on immobilized enzymes solely for 5-KGA production are part of broader research, the principles are well-established. For instance, glucose isomerase, used in high-fructose corn syrup production, is commonly immobilized by cross-linking with glutaraldehyde. univr.it This approach prevents the enzyme from being lost in the product stream and allows for continuous operation. univr.it Similar strategies could be applied to gluconate-5-dehydrogenase. The immobilization of enzymes on supports can enhance their operational stability and specificity, which is highly advantageous for industrial applications. taylorandfrancis.com

Chemo-Enzymatic Cascade Reactions Utilizing 5-Keto-D-gluconic Acid as an Intermediate

Chemo-enzymatic cascades combine the high selectivity of enzymes with the broad reaction scope of chemical catalysts, allowing for streamlined, multi-step syntheses from renewable resources. researchgate.netrsc.orgmdpi.com 5-Keto-D-gluconic acid is a valuable bio-based intermediate that can be used in such cascades to produce a variety of chemicals.

One of the most significant applications is the conversion of 5-KGA to L-(+)-tartaric acid. Research has demonstrated a two-step process where 5-KGA is first produced via fermentation and then chemically converted to L-TA. nih.gov The chemical conversion step can be catalyzed by metal ions, with Cu²⁺ showing a conversion rate of 35.09%. nih.gov

The development of chemo-enzymatic cascades is a growing field, with applications ranging from the synthesis of chiral alcohols and amines to the production of complex molecules like L-alanine from glucose. mdpi.comrsc.org These processes often involve a series of enzymatic and chemical steps performed in a single pot, which can improve efficiency and reduce waste. rsc.org For example, a chemo-enzymatic process for synthesizing chiral 1,3-diols combines an asymmetric aldol (B89426) condensation using a chiral organocatalyst with a subsequent bioreduction step using an alcohol dehydrogenase. rsc.org The use of 5-KGA as a starting material in similar, novel cascade reactions represents a promising area for future research, enabling the synthesis of a wide range of valuable compounds. researchgate.netrsc.org

Synthesis of Furandicarboxylic Acid Precursors

5-Keto-D-gluconic acid is a key intermediate in novel bio-based methods for synthesizing precursors to 2,5-furandicarboxylic acid (FDCA), a compound identified as a crucial building block for replacing petroleum-derived terephthalic acid in polyester (B1180765) manufacturing. google.comrsc.org The general strategy involves the oxidation of glucose to gluconic acid, followed by an enzymatic oxidation to 5-KGA, which is then subjected to a dehydration reaction to form an FDCA precursor. google.com

One innovative chemo-enzymatic approach utilizes the bio-oxidation of D-gluconic acid to produce 5-KGA with a high yield. rsc.org In this method, the oxidation by gluconate 5-dehydrogenase is coupled with a carbonyl reductase for cofactor regeneration, achieving a near-quantitative conversion. rsc.org The resulting 5-KGA is then converted into an FDCA precursor through a subsequent dehydration and esterification process. rsc.org

Key research findings in this area have demonstrated the efficiency of this pathway. For instance, a stable intermediate, 5-KGA, was obtained from sodium gluconate with a 99% yield. rsc.org This intermediate was then used to generate n-butyl-5-formyl-2-furancarboxylate (nBu-FFCA), a precursor to FDCA, with a yield of 77.9%. rsc.org Theoretical calculations identified that the primary side-reaction limiting the yield is the decarboxylation and dehydration of the cyclic form of 5-KGA into furfural. rsc.org

Oxidation of Glucose: Glucose is first oxidized to form gluconic acid. google.com

Enzymatic Oxidation to 5-KGA: Acetic acid bacteria, such as Gluconobacter, are often used for the enzymatic oxidation of gluconic acid into 5-KGA. google.com

Dehydration to FDCA Precursor: The 5-KGA undergoes a chemical dehydration reaction, often catalyzed by an acid, to synthesize the FDCA precursor molecule. google.com

Table 1: Yields in the Chemo-Enzymatic Synthesis of an FDCA Precursor from Gluconate

Conversion to L-(+)-Tartaric Acid

5-Keto-D-gluconic acid serves as a direct precursor for the synthesis of L-(+)-tartaric acid (L-TA), a valuable organic acid with applications in the food, pharmaceutical, and chemical industries. nih.gov A hybrid approach combining fermentation and chemical conversion has been developed for this purpose. nih.gov

The process begins with the high-yield production of 5-KGA through the fermentation of glucose by the bacterium Gluconobacter oxydans. nih.gov Research has focused on optimizing fermentation conditions, such as pH and ventilation, to maximize the yield and productivity of 5-KGA. nih.gov For example, a two-stage pH control strategy combined with adjusted ventilation rates in a batch fermentation process was shown to be highly effective. nih.gov Using an initial glucose concentration of 100 g/L, a final 5-KGA concentration of 100.2 g/L was achieved, representing a conversion rate of 92.50% from glucose. nih.gov

Following the fermentation, the 5-KGA is converted into L-(+)-tartaric acid through a chemical process. This conversion involves the oxidative cleavage of the 5-KGA molecule. The reaction is catalyzed by metal ions in vitro. nih.gov Studies have investigated various metal ions to determine the most effective catalyst for this conversion. Among those tested, copper ions (Cu²⁺) were found to be optimal, resulting in a conversion rate of 35.09% from 5-KGA to L-TA. nih.gov

Table 2: Research Findings on the Conversion of 5-KGA to L-(+)-Tartaric Acid

Advanced Theoretical and Mechanistic Studies

Theoretical Calculations of Reaction Pathways and Intermediates

The elucidation of complex chemical and biochemical reaction pathways is increasingly reliant on computational chemistry. Theoretical calculations, particularly using methods like Density Functional Theory (DFT), provide profound insights into reaction mechanisms, transition states, and the stability of intermediates that may be too transient to be observed experimentally. acs.orgresearchgate.net Such computational approaches can model the electronic structure of molecules and calculate energy barriers for reactions, thereby predicting the most likely pathways. acs.orgresearchgate.net